1-(5-Nitropyridin-2-yl)piperidine-3-carboxylic acid

Vue d'ensemble

Description

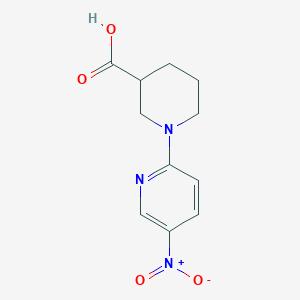

1-(5-Nitropyridin-2-yl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C11H13N3O4 It is a derivative of piperidine and pyridine, featuring a nitro group at the 5-position of the pyridine ring and a carboxylic acid group at the 3-position of the piperidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Nitropyridin-2-yl)piperidine-3-carboxylic acid typically involves the nitration of pyridine derivatives followed by subsequent reactions to introduce the piperidine and carboxylic acid functionalities. One common method involves the reaction of pyridine with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yields, reducing costs, and ensuring safety and environmental compliance.

Analyse Des Réactions Chimiques

Types of Reactions

1-(5-Nitropyridin-2-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.

Major Products Formed

Reduction: Reduction of the nitro group yields 1-(5-aminopyridin-2-yl)piperidine-3-carboxylic acid.

Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

1-(5-Nitropyridin-2-yl)piperidine-3-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving nitro and piperidine derivatives.

Industry: Used in the synthesis of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(5-Nitropyridin-2-yl)piperidine-3-carboxylic acid is not well-documented. compounds with similar structures often exert their effects through interactions with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(5-Nitropyridin-2-yl)piperidine-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position of the piperidine ring.

1-(5-Nitro-2-pyridinyl)piperazine: Similar structure but with a piperazine ring instead of a piperidine ring.

Uniqueness

1-(5-Nitropyridin-2-yl)piperidine-3-carboxylic acid is unique due to the specific positioning of the nitro and carboxylic acid groups, which can influence its chemical reactivity and biological activity. The combination of the nitro group on the pyridine ring and the carboxylic acid group on the piperidine ring provides a distinct set of properties that can be exploited in various applications.

Activité Biologique

1-(5-Nitropyridin-2-yl)piperidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its mechanisms of action, biochemical interactions, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a nitropyridine moiety and a carboxylic acid group. The structural formula can be represented as follows:

This structure is significant as the position of the nitro group (at the 5-position of the pyridine ring) may influence its biological activity compared to similar compounds.

Target Interactions

This compound is hypothesized to interact with several biological targets:

- GABA Transporters : Similar compounds have been shown to inhibit gamma-aminobutyric acid (GABA) uptake, suggesting that this compound may enhance GABAergic neurotransmission by preventing the reuptake of GABA into presynaptic neurons. This can potentially lead to increased levels of GABA in the synaptic cleft, enhancing inhibitory signaling in the nervous system.

Biochemical Pathways

The interaction with GABA transporters indicates that this compound could modulate neurotransmitter levels, impacting various neurological functions. Alterations in GABAergic transmission are linked to conditions such as anxiety, epilepsy, and other neuropsychiatric disorders.

Cellular Effects

Research has indicated that compounds similar to this compound affect cellular signaling pathways and metabolism. For instance, prolonged exposure to these compounds can lead to sustained inhibition of GABA uptake, which may have lasting effects on neuronal activity and behavior.

Case Studies and Experimental Findings

Recent studies have explored the pharmacological properties of related compounds, indicating potential applications in treating neurological disorders. For example:

- In Vitro Studies : Compounds structurally related to this compound have demonstrated significant inhibitory effects on GABA transporters in cell lines, leading to enhanced neuronal signaling .

- In Vivo Studies : Animal models treated with analogs showed alterations in anxiety-related behaviors, suggesting that modulation of GABAergic activity could be a viable therapeutic strategy for anxiety disorders .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Nitro group at position 5 | Potential GABA uptake inhibitor |

| 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid | Nitro group at position 3 | Similar inhibitory effects on GABA transport |

| 1-(4-Nitropyridin-2-yl)piperidine-3-carboxylic acid | Nitro group at position 4 | Varying reactivity and activity compared to others |

This table highlights how variations in the nitro group's position can influence biological activity, underscoring the importance of structure-activity relationships in drug design.

Propriétés

IUPAC Name |

1-(5-nitropyridin-2-yl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c15-11(16)8-2-1-5-13(7-8)10-4-3-9(6-12-10)14(17)18/h3-4,6,8H,1-2,5,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTHVFRONFGBAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588404 | |

| Record name | 1-(5-Nitropyridin-2-yl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937606-76-3 | |

| Record name | 1-(5-Nitro-2-pyridinyl)-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937606-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Nitropyridin-2-yl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.